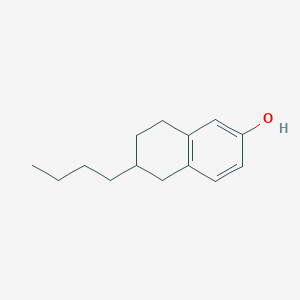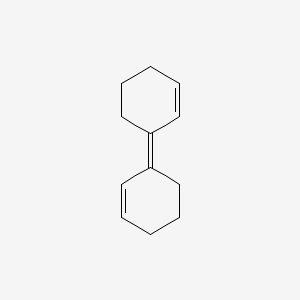
(E) 3,3'-Bis-(1-cyclohexenylidene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E) 3,3’-Bis-(1-cyclohexenylidene) is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . This compound features two cyclohexene rings connected by a double bond, making it a notable example of a bis-alkene structure. It is known for its unique stereochemistry, existing in the (E)-configuration, which refers to the trans arrangement of substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E) 3,3’-Bis-(1-cyclohexenylidene) typically involves the reaction of cyclohexanone with a suitable base to form the corresponding enolate, followed by a coupling reaction to form the bis-alkene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of (E) 3,3’-Bis-(1-cyclohexenylidene) may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions are often employed to ensure the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (E) 3,3’-Bis-(1-cyclohexenylidene) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds to single bonds, forming the corresponding saturated compound.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO₄
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(E) 3,3’-Bis-(1-cyclohexenylidene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of (E) 3,3’-Bis-(1-cyclohexenylidene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and cyclohexene rings allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
(Z) 3,3’-Bis-(1-cyclohexenylidene): The cis isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
Cyclohexene: A simpler analog with a single cyclohexene ring.
1,7-Bis(1-cyclohexenyl)hepta-1,6-diene: A related compound with a heptadiene chain connecting two cyclohexene rings.
Uniqueness: (E) 3,3’-Bis-(1-cyclohexenylidene) is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties compared to its (Z)-isomer and other related compounds. This configuration can influence its reactivity, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
132911-34-3 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
(3E)-3-cyclohex-2-en-1-ylidenecyclohexene |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,5,7,9H,1-2,4,6,8,10H2/b12-11+ |
InChI-Schlüssel |
IMTIYIKRBGNQTQ-VAWYXSNFSA-N |
Isomerische SMILES |
C1CC=C/C(=C/2\CCCC=C2)/C1 |
Kanonische SMILES |
C1CC=CC(=C2CCCC=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


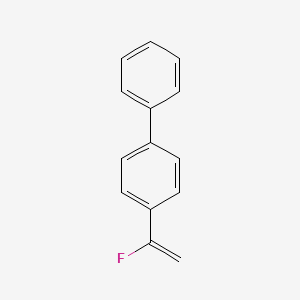
![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
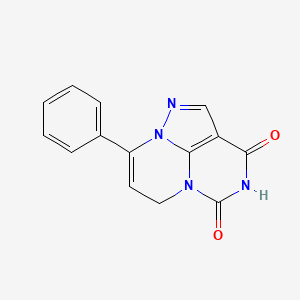
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)


![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
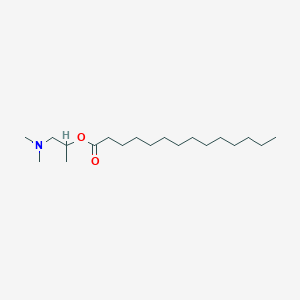
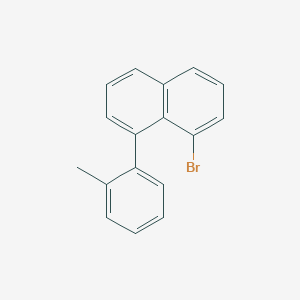

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
